5-Methoxythiazole-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5NO3S |
|---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
5-methoxy-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5NO3S/c1-9-5-3(4(7)8)6-2-10-5/h2H,1H3,(H,7,8) |
InChI Key |
PUSSEKRQUMEIJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CS1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methoxythiazole 4 Carboxylic Acid and Its Precursors
Diverse Synthetic Routes for the Thiazole (B1198619) Core of 5-Methoxythiazole-4-carboxylic Acid
The construction of the thiazole ring, the central scaffold of this compound, can be achieved through various synthetic strategies. These methods primarily rely on cyclocondensation reactions and subsequent functional group manipulations to install the required methoxy (B1213986) and carboxylic acid moieties.
Cyclocondensation Reactions in Thiazole Ring Formation
Cyclocondensation reactions are fundamental to forming the thiazole heterocycle, typically by combining linear precursors to create the ring structure. wisdomlib.org The most prominent and widely utilized method is the Hantzsch thiazole synthesis. wikipedia.orgnih.gov This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. nih.gov The mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the carbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. nih.gov
Another classical approach is the Cook-Heilbron synthesis, which produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide. wikipedia.orgpharmaguideline.com While versatile, the specific substitution pattern required for this compound necessitates careful selection of starting materials in any cyclocondensation approach.
Key Cyclocondensation Reactions for Thiazole Synthesis
| Reaction Name | Reactants | Product Type | Reference |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | α-Halocarbonyl Compounds + Thioamides | Substituted Thiazoles | wikipedia.orgnih.gov |
| Cook-Heilbron Synthesis | α-Aminonitriles + Carbon Disulfide (or related reagents) | 5-Aminothiazoles | wikipedia.org |
Functional Group Interconversion Strategies for the Methoxy and Carboxylic Acid Moieties
Once the thiazole core is established, the methoxy and carboxylic acid groups are typically introduced or unmasked through functional group interconversion. The carboxylic acid moiety is often derived from the hydrolysis of a more stable ester precursor, such as an ethyl or methyl ester. This transformation is commonly achieved under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of methanol (B129727) and water, followed by acidification. nih.gov
Alternatively, the carboxylic acid can be generated from a corresponding aldehyde or alcohol. For instance, the oxidation of a hydroxymethyl group at the C4 position can yield the desired carboxylic acid. nih.gov The introduction of the C5-methoxy group can be more complex, potentially involving the methylation of a corresponding 5-hydroxythiazole precursor or being incorporated into one of the initial reactants prior to the cyclocondensation step.
Common Functional Group Interconversions
| Target Functional Group | Precursor Group | Reaction Type | Typical Reagents | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Ester | Hydrolysis | LiOH, NaOH, or KOH | nih.gov |
| Carboxylic Acid | Primary Alcohol/Aldehyde | Oxidation | KMnO₄, CrO₃ | nih.gov |
| Carboxylic Acid Chloride | Carboxylic Acid | Acyl Chlorination | Thionyl Chloride (SOCl₂) | nih.gov |
| Methoxy | Hydroxy | Methylation | Dimethyl sulfate, Methyl iodide | nih.gov |
Regioselective Synthesis of this compound
Achieving the specific 5-methoxy-4-carboxy substitution pattern is a challenge of regioselectivity. The substitution on the final thiazole ring is directly dictated by the structure of the precursors used in the cyclocondensation reaction. In the context of a Hantzsch-type synthesis, the substituents on the thioamide and the α-halocarbonyl compound determine the final arrangement.
To synthesize this compound, a plausible regioselective route would involve the reaction of a methoxythioacetamide with an ethyl 2-halo-3-oxopropanoate derivative. The methoxythioamide provides the C5-methoxy substituent and the N3 and C2 atoms of the ring, while the keto-ester provides the C4-ester group and the sulfur atom. Subsequent hydrolysis of the ester at the C4 position yields the target carboxylic acid. The precise control over the starting materials is therefore essential for an efficient and regioselective synthesis. nih.gov
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes sustainability, guided by the principles of green chemistry. snu.ac.kr These principles are highly relevant to the synthesis of this compound. A key focus is the use of safer solvents and the reduction of auxiliary substances. wordpress.comskpharmteco.com Traditional syntheses often employ hazardous chlorinated solvents like dichloromethane (B109758) or chloroform. skpharmteco.com Green alternatives include switching to less toxic and more environmentally benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or in some cases, water.
Furthermore, green chemistry promotes energy efficiency and waste reduction. nih.gov This can be achieved by employing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. unimi.it Another sustainable technique is mechanochemistry, where reactions are induced by mechanical force, often in the absence of a solvent, which aligns with the goals of reducing solvent waste and energy use. nih.gov The use of recyclable catalysts, such as acidic zeolites or ionic liquids, instead of stoichiometric reagents that generate significant waste, is another cornerstone of a greener synthetic process. nih.govsnu.ac.kr
Comparison of Traditional vs. Green Synthetic Approaches
| Aspect | Traditional Approach | Green Chemistry Approach | Reference |
|---|---|---|---|
| Solvents | Dichloromethane, Chloroform | Water, Ethanol, 2-MeTHF, or solvent-free (mechanochemistry) | nih.govskpharmteco.com |
| Energy | Conventional heating (oil baths) | Microwave irradiation, Room temperature reactions | nih.govunimi.it |
| Reagents | Stoichiometric reagents (e.g., strong bases, oxidants) | Catalytic methods (e.g., recyclable catalysts, enzymes) | snu.ac.kr |
| Waste | High E-Factor (significant byproduct generation) | Lower E-Factor (high atom economy, reduced waste) | snu.ac.kr |
Total Synthesis Strategies Utilizing this compound as a Key Intermediate in Complex Molecular Architectures
This compound is not merely a synthetic target but also a valuable intermediate for constructing more complex molecules, particularly in the field of medicinal chemistry. nih.gov The thiazole ring is a privileged scaffold found in numerous biologically active compounds and approved drugs. nih.gov The carboxylic acid functional group serves as a versatile chemical "handle," allowing for a variety of subsequent chemical transformations.
Most commonly, the carboxylic acid can be activated and coupled with amines to form amide bonds, a fundamental linkage in many pharmaceutical agents. organic-chemistry.org This strategy is employed in the synthesis of drugs like Febuxostat, a non-purine xanthine (B1682287) oxidase inhibitor, which contains a 4-methylthiazole-5-carboxylic acid core. researchgate.net Similarly, this compound can be used as a key building block where its functional groups allow for the systematic elaboration into larger, more intricate molecular architectures designed to interact with specific biological targets. acs.org
Chemical Reactivity and Derivatization Strategies of 5 Methoxythiazole 4 Carboxylic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds through well-established synthetic protocols.
Esterification Reactions and Their Applications
5-Methoxythiazole-4-carboxylic acid can be converted to its corresponding esters through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org This equilibrium-driven reaction is typically pushed toward the product by using an excess of the alcohol or by removing water as it forms. libretexts.org
For substrates that may be sensitive to strong acids, alternative methods can be employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, provides a milder route to ester formation. acs.org Another approach involves alkylation of the carboxylate salt with an alkyl halide (e.g., methyl iodide) to yield the corresponding ester. acs.org
While specific applications for esters of this compound are not extensively documented, esters of related thiazole-4-carboxylic acids are common intermediates in the synthesis of biologically active molecules. For instance, ethyl and methyl esters of similar thiazole (B1198619) scaffolds serve as precursors for further functionalization or for direct use in the synthesis of pharmaceutical agents. nih.govgoogle.com
Table 1: General Esterification Methods Applicable to this compound
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium reaction; requires excess alcohol or water removal. libretexts.org |
| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature | Mild conditions, suitable for acid-sensitive substrates. acs.org |
| Alkylation | Alkyl Halide (e.g., MeI), Base (e.g., K₂CO₃) | Varies | Forms ester from the corresponding carboxylate salt. |
Amidation Reactions and Amide Derivatives Synthesis
The synthesis of amides from this compound is a key strategy for creating derivatives with diverse biological activities. The most common method involves a two-step process: first, the carboxylic acid is activated by converting it into a more reactive intermediate, followed by reaction with a primary or secondary amine.
Activation is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 5-methoxythiazole-4-carbonyl chloride. nih.gov This acid chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to yield the corresponding amide. nih.govresearchgate.net
Alternatively, peptide coupling reagents can be used for direct amidation under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation by creating an activated ester intermediate in situ. acs.org This method is particularly useful when working with sensitive or complex amines.
Derivatives of related thiazole-5-carboxylic acids have been extensively explored. For example, a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid amides were synthesized and investigated as potential xanthine (B1682287) oxidase inhibitors. nih.gov Similarly, novel thiazole carboxamide derivatives have been developed as inhibitors of cyclooxygenase (COX) enzymes. acs.org These studies highlight the importance of the amide linkage in tuning the pharmacological profile of thiazole-based compounds.
Reduction and Oxidation Reactions of the Carboxylic Acid Group
The carboxylic acid moiety of this compound can undergo both reduction and oxidation, leading to different functional groups.
Reduction: The reduction of the carboxylic acid group typically yields a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, converting the acid to 5-hydroxymethyl-4-methoxythiazole. libretexts.org Diborane (B₂H₆) can also be used and may offer better selectivity in the presence of other reducible functional groups. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org
Partial reduction to an aldehyde is more challenging as aldehydes are more reactive than carboxylic acids. However, this can be achieved indirectly. The carboxylic acid can first be converted to its acid chloride, which can then be reduced to the aldehyde using a less reactive hydride reagent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or through Rosenmund reduction using a poisoned palladium catalyst (Pd/BaSO₄) and hydrogen gas. nih.govlibretexts.orgmdpi.com
Oxidation: The carboxylic acid group is already in a high oxidation state. Further oxidation typically leads to decarboxylation, where the carboxyl group is lost as carbon dioxide (CO₂). researchgate.net This can occur under various conditions, such as in the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with bromine to yield a bromo-thiazole at the C4 position. researchgate.net The oxidation of the methoxy (B1213986) group's methyl substituent to a carboxylic acid is also a theoretical possibility under harsh oxidative conditions, for instance using potassium permanganate (B83412) (KMnO₄), although this may also affect the thiazole ring. chemspider.com
Electrophilic and Nucleophilic Reactivity on the Thiazole Ring System
The reactivity of the thiazole ring towards electrophilic substitution is influenced by the electronic effects of its substituents. The thiazole ring itself is considered an electron-deficient aromatic system, which generally deactivates it towards electrophilic attack compared to benzene (B151609). udayton.edu However, the substituents on the this compound molecule—a strongly electron-donating methoxy group (-OCH₃) at C5 and an electron-withdrawing carboxylic acid group (-COOH) at C4—create a push-pull system that directs reactivity.
The C5-methoxy group is a powerful activating group due to its ability to donate electron density into the ring via resonance. Conversely, the C4-carboxylic acid group is a deactivating group. The activating effect of the methoxy group is expected to dominate, making the ring more susceptible to electrophilic substitution than an unsubstituted thiazole. The most probable site for electrophilic attack is the C2 position. This position is electronically favored due to stabilization of the cationic intermediate (the sigma complex) by both the ring sulfur atom and the powerful resonance donation from the C5-methoxy group. mnstate.edu Standard electrophilic substitution reactions like halogenation (using Br₂ or Cl₂) or nitration (using HNO₃/H₂SO₄) would be expected to yield the 2-substituted product. libretexts.orgmasterorganicchemistry.com
Nucleophilic aromatic substitution on the thiazole ring is generally difficult unless a good leaving group (such as a halide) is present at an activated position (typically C2).
Metal-Catalyzed Cross-Coupling Reactions for Functionalization of this compound Derivatives
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to functionalize the thiazole ring of this compound derivatives. researchgate.net These reactions, most notably those catalyzed by palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
To participate in cross-coupling, the thiazole ring must typically be pre-functionalized, most commonly with a halogen (Br or I) to act as the electrophilic partner. Based on the predicted electrophilic reactivity, halogenation of this compound would likely occur at the C2 position, yielding 2-halo-5-methoxythiazole-4-carboxylic acid. This halogenated derivative can then be used in a variety of cross-coupling reactions.
Table 2: Potential Cross-Coupling Reactions for Functionalized this compound Derivatives
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki Coupling | Thiazole-halide + Organoboron reagent | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl, Vinyl) researchgate.net |
| Stille Coupling | Thiazole-halide + Organotin reagent | Pd(PPh₃)₄ | C-C (Aryl, Vinyl, Alkynyl) |
| Heck Coupling | Thiazole-halide + Alkene | Pd(OAc)₂, Ligand, Base | C-C (Alkenyl) researchgate.net |
| Sonogashira Coupling | Thiazole-halide + Terminal alkyne | Pd(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | Thiazole-halide + Amine | Pd catalyst, Ligand, Base | C-N |
Direct C-H functionalization is an increasingly popular alternative that avoids the pre-functionalization step. researchgate.net For this compound, a palladium-catalyzed direct arylation could potentially occur at the C2 position, coupling it directly with an aryl halide. researchgate.net These strategies open up pathways to a vast array of novel thiazole derivatives with tailored electronic and steric properties for various applications.
Synthesis of Polymeric and Supramolecular Materials Incorporating this compound Moieties
The unique structural features of this compound make it a candidate for incorporation into polymeric and supramolecular structures. The carboxylic acid provides a reactive handle for polymerization, while the thiazole ring, with its nitrogen and sulfur heteroatoms, can participate in non-covalent interactions such as hydrogen bonding and metal coordination.
Polymeric Materials: The carboxylic acid group can be readily converted into other functional groups suitable for polymerization. For example:
Reduction to the corresponding alcohol (5-hydroxymethyl-4-methoxythiazole) creates a monomer that can be used in the synthesis of polyesters (via reaction with a diacid) or polyurethanes (via reaction with a diisocyanate).
Conversion to an amine (e.g., through a Curtius or Hofmann rearrangement of an amide intermediate) would produce a diamine monomer suitable for synthesizing polyamides (with a diacid) or polyureas (with a diisocyanate). Research has shown the successful synthesis of thiazole-based polyureas with interesting properties. mdpi.com
These synthetic routes allow the rigid, heteroaromatic thiazole unit to be integrated into polymer backbones, potentially imparting desirable thermal, electronic, or biological properties to the resulting material. nih.govmdpi.com
Supramolecular Materials: Supramolecular chemistry relies on non-covalent interactions to build larger, ordered assemblies. This compound possesses key features for supramolecular construction:
The carboxylic acid group is an excellent hydrogen bond donor and acceptor, capable of forming predictable dimers or extended chains.
The thiazole nitrogen atom is a potential hydrogen bond acceptor or a coordination site for metal ions.
These functionalities can work in concert to form complex, self-assembled structures. For instance, the combination of the carboxylic acid and the thiazole nitrogen can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers when reacted with various metal salts. The resulting materials could have applications in catalysis, gas storage, or as functional materials with unique photochromic or electronic properties. google.com
In Depth Spectroscopic and Structural Characterization of 5 Methoxythiazole 4 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H and ¹³C NMR spectra of 5-Methoxythiazole-4-carboxylic acid are predicted to exhibit characteristic chemical shifts that reflect the electronic environment of each nucleus.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986), thiazole (B1198619) ring, and carboxylic acid protons.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. libretexts.orgprinceton.edu This significant downfield shift is a hallmark of carboxylic acid protons due to the strong deshielding effect of the adjacent carbonyl group and hydrogen bonding. libretexts.org
Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet, likely in the range of 3.8-4.2 ppm. The specific shift is influenced by the electronic nature of the thiazole ring. For comparison, the methoxy protons in 5-methoxyindole-2-carboxylic acid appear around 3.77 ppm. nih.gov
Thiazole Ring Proton (H-2): The proton at the C-2 position of the thiazole ring is expected to resonate as a singlet. Its chemical shift would be influenced by the electron-donating methoxy group at C-5 and the electron-withdrawing carboxylic acid group at C-4.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each carbon atom in the molecule.
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 160-180 ppm. libretexts.org This is a characteristic region for carboxylic acid carbonyls.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the range of 55-65 ppm, a typical region for methoxy carbons attached to an aromatic or heteroaromatic ring. mdpi.com
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | 10.0 - 13.0 (broad singlet) | 160.0 - 180.0 |
| -OCH₃ | 3.8 - 4.2 (singlet) | 55.0 - 65.0 |
| H-2 | Variable (singlet) | Variable |
| C-2 | - | Variable |
| C-4 | - | Variable |
| C-5 | - | Variable |
Note: Precise chemical shifts would require experimental determination or high-level computational prediction.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is fundamental for confirming the proposed structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be relatively simple due to the limited number of coupled protons. It would primarily be used to confirm the absence of coupling for the singlet signals of the methoxy and H-2 protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would be instrumental in assigning the carbon signals. For instance, the proton signal of the methoxy group would show a correlation to the methoxy carbon signal. Similarly, the H-2 proton signal would correlate with the C-2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). This is a powerful tool for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:
The methoxy protons and the C-5 carbon of the thiazole ring (a ³JCH coupling).
The H-2 proton and the C-4 and C-5 carbons of the thiazole ring (²JCH and ³JCH couplings, respectively).
The carboxylic acid proton and the C-4 carbon (a ²JCH coupling).
These 2D NMR techniques, used in concert, would provide unambiguous evidence for the proposed structure of this compound. princeton.edu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups.
O-H Stretching: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org
C=O Stretching: A strong, sharp absorption band is expected around 1700-1725 cm⁻¹, corresponding to the carbonyl (C=O) stretching of the carboxylic acid. sigmaaldrich.com
C-O Stretching: The C-O stretching of the carboxylic acid and the methoxy group will likely appear in the 1200-1300 cm⁻¹ region.
C=N and C=C Stretching: The stretching vibrations of the thiazole ring (C=N and C=C bonds) are expected in the 1400-1600 cm⁻¹ region.
C-H Stretching: The C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N stretching vibrations of the thiazole ring are expected to show strong Raman signals. The C=O stretching vibration would also be visible. Raman spectroscopy can be particularly useful for studying the low-frequency vibrations of the molecule.
Characteristic Vibrational Frequencies for this compound:
| Functional Group/Vibration | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Weak/Broad | Broad, Strong (IR) |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Moderate | Strong, Sharp (IR) |
| C=N/C=C stretch (Thiazole) | 1400 - 1600 | Strong | Moderate (IR) |
| C-O stretch | 1200 - 1300 | Moderate | Strong (IR) |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would provide the precise molecular weight of this compound (C₅H₅NO₃S), allowing for the determination of its elemental composition with high accuracy. The expected exact mass can be calculated from the isotopic masses of its constituent atoms.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable structural information. For this compound, the fragmentation in an MS/MS experiment would likely involve:
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.
Loss of the Methoxy Group: Cleavage of the methoxy group (-OCH₃) could occur.
Ring Cleavage: The thiazole ring itself could undergo fragmentation, leading to characteristic product ions. The fragmentation of the thiazole ring can be complex and would depend on the ionization method used.
Analysis of the MS/MS spectra of derivatives of this compound would be crucial for identifying the core structure and the nature of any modifications.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
Detailed research findings and data tables for the X-ray crystallography of this compound are not available in the reviewed literature.
Theoretical and Computational Investigations of 5 Methoxythiazole 4 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of electronic structure, from which a wealth of information regarding molecular geometry, stability, and reactivity can be derived.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the properties of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a favorable balance between accuracy and computational cost.
For 5-Methoxythiazole-4-carboxylic acid, DFT calculations, particularly using a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining its most stable three-dimensional structure. indexcopernicus.com The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.
A critical aspect of the structure of this compound is the orientation of the carboxylic acid group relative to the thiazole (B1198619) ring. Studies on the closely related thiazole-5-carboxylic acid have revealed the existence of multiple conformers based on the rotation around the C-C bond connecting the carboxylic group to the ring. indexcopernicus.com For this compound, similar conformational isomers would be expected, with their relative energies indicating their population at equilibrium. The planarity of the molecule is also a key outcome of these calculations, with deviations from planarity in the carboxylic acid group potentially influencing its electronic properties and intermolecular interactions.
Table 1: Predicted Conformational Data for Thiazole-5-carboxylic Acid Analogs (Note: This table is based on data for the parent compound, thiazole-5-carboxylic acid, and serves as an illustrative example for the expected conformers of this compound.)
| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (O=C-C=C) | Planarity of Carboxylic Group |
| T5CA_1 | 0.00 | ~0° | Planar |
| T5CA_2 | 0.14 | ~180° | Planar |
| T5CA_3 | 27.11 | - | Non-planar |
| T5CA_4 | 29.84 | - | Non-planar |
Data sourced from a study on thiazole-5-carboxylic acid. indexcopernicus.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide crucial information about a molecule's nucleophilic and electrophilic character. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the methoxy (B1213986) group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carboxylic acid group and the thiazole ring, suggesting these regions are susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The calculated energies of these frontier orbitals can be used to predict the feasibility of various chemical reactions and to understand the electronic transitions that govern the molecule's UV-Vis absorption spectrum.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative (Note: These values are hypothetical and serve to illustrate the data obtained from FMO analysis.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions in a condensed phase, such as in a solvent or a biological environment. mdpi.com
For this compound, MD simulations can be employed to explore its conformational landscape more exhaustively than static calculations. By simulating the molecule in a solvent like water, it is possible to observe the transitions between different rotational conformers of the carboxylic acid group and to assess their relative stabilities in a more realistic environment.
Furthermore, MD simulations are invaluable for studying how this compound interacts with other molecules. For instance, simulations could reveal the nature of hydrogen bonding interactions between the carboxylic acid group and water molecules, or with the active site of a target protein. These simulations can provide detailed information about the strength and lifetime of these interactions, which are crucial for understanding its solubility, crystal packing, and biological activity. dntb.gov.ua
In Silico Prediction of Reaction Pathways and Mechanistic Intermediates
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediate species, thereby predicting the most likely reaction pathways.
For this compound, theoretical methods can be used to investigate various chemical transformations. For example, the mechanism of its synthesis, such as the cyclization reactions leading to the formation of the thiazole ring, can be modeled to understand the energetics and feasibility of each step. Similarly, potential decomposition pathways or reactions with other chemical species can be explored.
By calculating the activation energies for different proposed mechanisms, researchers can determine the most kinetically favorable route. This predictive capability is not only academically interesting but also has practical implications for optimizing reaction conditions and designing novel synthetic strategies.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com This approach is widely used in drug discovery to predict the activity of new, unsynthesized molecules and to guide the design of more potent analogs. researchgate.netnih.govnih.gov
In the context of this compound, QSAR studies would involve synthesizing a library of derivatives with various substituents on the thiazole ring or modifications to the carboxylic acid and methoxy groups. The biological activity of these compounds would then be measured, for instance, as inhibitors of a particular enzyme. researchgate.net
A QSAR model would then be developed by calculating a range of molecular descriptors for each derivative, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity.
Table 3: Common Descriptors Used in QSAR Modeling of Thiazole Derivatives
| Descriptor Type | Examples |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP (partition coefficient), Water solubility |
| Topological | Connectivity indices, Wiener index |
A successful QSAR model can provide valuable insights into the structural features that are important for the desired activity, thereby rationalizing the design of new derivatives of this compound with enhanced therapeutic potential. mdpi.com
Mechanistic and Target Oriented Biological Investigations of 5 Methoxythiazole 4 Carboxylic Acid Derivatives in Vitro Studies
Exploration of Molecular Targets and Associated Biological Pathways
The thiazole (B1198619) core is a key pharmacophore in medicinal chemistry, and its derivatives have been shown to interact with a variety of biological targets.
Enzyme Inhibition and Activation Studies (e.g., xanthine (B1682287) oxidase, carbonic anhydrase)
Thiazole carboxylic acid derivatives have been notably investigated as inhibitors of several key enzymes.
Xanthine Oxidase Inhibition:
A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential xanthine oxidase (XO) inhibitors for the treatment of gout and hyperuricemia. rsc.orgnih.gov In vitro studies revealed that the substitution pattern on the benzamido moiety plays a crucial role in the inhibitory activity. For instance, a derivative with a para-fluoro substitution on the benzene (B151609) ring (Compound 5b) exhibited an IC50 value of 0.57 μM, while a para-chloro substituted derivative (Compound 5c) showed an IC50 of 0.91 μM. rsc.orgnih.gov Enzyme kinetics studies indicated that Compound 5b acts as a mixed-type inhibitor. rsc.orgnih.gov
Similarly, a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were designed as structural analogues of febuxostat, a known XO inhibitor. nih.gov In this series, compounds with specific substitutions demonstrated potent XO inhibitory activities, with IC50 values in the low micromolar range. nih.gov
| Compound Series | Key Substitutions | IC50 (μM) vs. Xanthine Oxidase | Reference |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid | p-Fluoro | 0.57 | rsc.orgnih.gov |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid | p-Chloro | 0.91 | rsc.orgnih.gov |
| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid | 5j | 3.6 | nih.gov |
| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid | 5k | 8.1 | nih.gov |
| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid | 5l | 9.9 | nih.gov |
Carbonic Anhydrase Inhibition:
While specific studies on 5-methoxythiazole-4-carboxylic acid are lacking, research on other thiazole derivatives highlights their potential as carbonic anhydrase (CA) inhibitors. For example, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and evaluated for their biological activities. acs.org Generally, sulfonamide-containing thiazole derivatives are known to be effective CA inhibitors. nih.gov The design of CA inhibitors is moving towards incorporating alternative zinc-binding groups, such as carboxylic acids, to achieve isoform-specific inhibition. acs.org
Receptor Binding and Ligand-Target Interaction Assays
Thiazole-carboxamide derivatives have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the central nervous system. A study on a series of thiazole-carboxamide derivatives showed that they act as negative allosteric modulators of AMPA receptors. One of the most potent compounds in the series, TC-2, which has a thiazole-4-carboxamide (B1297466) core connected to a 4-methoxyphenyl (B3050149) group and a 3,4,5-trimethoxyphenyl group, demonstrated significant inhibitory effects on AMPAR-mediated currents. This suggests that thiazole derivatives can modulate receptor kinetics, potentially offering neuroprotective effects.
In Vitro Cellular Assays for Investigating Specific Biological Responses
Cellular assays are instrumental in understanding the biological effects of thiazole derivatives at the cellular level.
Mechanistic Cellular Uptake and Efflux Studies
The cellular uptake of thiazole derivatives appears to be influenced by their physicochemical properties, particularly lipophilicity. For instance, in a series of new thiazole carboxamide derivatives, the presence of a tert-butyl group was suggested to enhance lipophilicity, potentially leading to greater cellular absorption and accumulation. nih.gov The mesoionic nature of thiadiazole, a related heterocycle, is thought to allow its analogues to cross cellular membranes and interact with biological targets. This suggests that modifications to the substituents on the thiazole ring of this compound could be used to tune its cellular uptake.
Studies on Cellular Pathway Modulation (e.g., antioxidant pathways, specific signaling cascades)
Antioxidant Pathways:
Several studies have highlighted the antioxidant properties of thiazole carboxylic acid derivatives. A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were shown to possess significant DPPH free radical scavenging activity in addition to their xanthine oxidase inhibitory effects. rsc.orgnih.gov Another study on 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) demonstrated its ability to attenuate oxidative stress markers by increasing the levels of glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), while lowering the level of malondialdehyde (MDA).
Inflammatory Pathways:
Thiazole derivatives have been investigated for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. A study on novel thiazole derivatives revealed that they could potently inhibit both COX-1 and COX-2 dependent prostaglandin (B15479496) E2 (PGE2) production. nih.gov
Anticancer Signaling Pathways:
Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated for their anti-cancer activity against breast adenocarcinoma cell lines. These compounds were shown to have inhibitory activity against mucin oncoproteins, which are potential targets for breast cancer therapy. Furthermore, new isothiazole (B42339) derivatives, which are structurally related to thiazoles, have demonstrated antiproliferative activity with high selectivity towards leukemia and colon cancer cell lines.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Enhanced Target Specificity
While direct SAR studies on this compound derivatives are not available, extensive research on related thiazole derivatives provides valuable insights.
For xanthine oxidase inhibition , the nature and position of substituents on the benzamido ring of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives are critical. Halogen substitutions, particularly fluorine and chlorine at the para-position, were found to significantly enhance inhibitory activity. rsc.orgnih.gov
In the case of AMPA receptor modulation , the presence of multiple methoxy (B1213986) groups on the phenyl ring attached to the thiazole-carboxamide core was found to increase binding efficiency and enhance receptor engagement.
For anti-cancer activity , SAR studies on 4-methylthiazole-5-carboxylic acid derivatives indicated that the nature of the substituent at the 5-position of the thiazole ring influences the potency against breast cancer cell lines. Similarly, for isothiazole derivatives, the presence of an azomethine group with a suitably sized substituent was associated with their antiproliferative activity.
The lipophilicity of the substituents also plays a role in the biological activity of thiazole derivatives, likely by influencing their cellular uptake. nih.gov
Molecular Docking and Ligand-Protein Interaction Profiling to Elucidate Binding Modes
No specific molecular docking studies for this compound derivatives were identified in the conducted search. This type of in silico analysis is crucial for predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme.
For a hypothetical study, the process would involve:
Target Identification: Selecting a relevant biological target based on preliminary biological activity data or therapeutic hypotheses.
Ligand and Protein Preparation: Creating 3D models of the this compound derivatives and the target protein, followed by energy minimization.
Docking Simulation: Using computational software to predict the most likely binding poses of the derivatives within the active site of the target protein.
Interaction Analysis: Examining the predicted binding modes to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity.
Without experimental data, a data table for binding affinities and interactions cannot be generated.
Biotransformation and In Vitro Metabolic Stability Studies of Derivatives
No published studies on the biotransformation or in vitro metabolic stability of this compound derivatives were found. These studies are essential for understanding the metabolic fate of a compound, which influences its pharmacokinetic profile and potential for drug-drug interactions.
A typical in vitro metabolic stability study would involve:
Incubation: Incubating the this compound derivatives with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse).
Sample Analysis: Quantifying the remaining parent compound at various time points using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
Data Analysis: Calculating metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).
Similarly, biotransformation studies would aim to identify the major metabolites formed during incubation with metabolically active systems. This involves analyzing the incubation mixtures for new peaks corresponding to metabolites and elucidating their structures using techniques like high-resolution mass spectrometry and NMR spectroscopy.
Due to the absence of specific research on this compound derivatives in these areas, no data tables can be provided.
Advanced Applications of 5 Methoxythiazole 4 Carboxylic Acid in Chemical Biology and Material Science
Utility of 5-Methoxythiazole-4-carboxylic Acid as a Scaffold for Chemical Probe Development in Biological Systems
The development of chemical probes is crucial for elucidating biological pathways and identifying new therapeutic targets. The thiazole (B1198619) nucleus is a common feature in molecules designed for such purposes. While there is no specific literature detailing the use of this compound as a chemical probe, the general utility of related thiazole carboxylic acids suggests its potential as a foundational scaffold.
Derivatives of similar compounds, such as 5-chloro-3-methylisothiazole-4-carboxylic acid, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies, while not directly involving this compound, underscore the potential of the substituted thiazole carboxylic acid motif in the design of biologically active molecules that could be developed into chemical probes. The methoxy (B1213986) group at the 5-position and the carboxylic acid at the 4-position of the thiazole ring provide handles for chemical modification, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for target engagement.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Modification Site | Potential Modification | Purpose in Chemical Probes |
| Carboxylic Acid (C4) | Amide or ester formation | Attachment of linkers, reporter tags, or reactive fragments |
| Thiazole Ring | Not directly modifiable | Provides the core scaffold for biological recognition |
| Methoxy Group (C5) | Demethylation to hydroxyl | Potential for further functionalization or as a hydrogen bond donor |
Further research is necessary to synthesize and screen a library of derivatives based on the this compound scaffold to determine their biological targets and utility as chemical probes.
Integration into Supramolecular Assemblies and Self-Assembled Systems
The field of supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. The carboxylic acid and the nitrogen atom in the thiazole ring of this compound are capable of participating in hydrogen bonding, a key interaction in the formation of supramolecular assemblies.
Currently, there is a lack of published research on the integration of this compound into supramolecular or self-assembled systems. However, the fundamental structural features suggest its potential in this area. For instance, the carboxylic acid moiety can form dimers or interact with other functional groups like amides to create extended hydrogen-bonded networks. The planar nature of the thiazole ring could also facilitate π-π stacking interactions, further contributing to the stability of self-assembled structures.
Application in the Synthesis of Functional Materials and Organic Electronics
Thiazole-containing polymers and small molecules have been investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the thiazole ring can be beneficial for creating materials with specific electronic properties.
Direct research on the application of this compound in functional materials or organic electronics is not apparent in the existing literature. The suitability of a molecule for such applications often depends on its electronic properties, thermal stability, and processability. The presence of the methoxy and carboxylic acid groups would influence these properties. For example, the carboxylic acid could be used to anchor the molecule to surfaces or to serve as a reactive site for polymerization.
Role as an Unnatural Amino Acid in Peptide and Peptidomimetic Synthesis
The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, conformational rigidity, and biological activity. Heterocyclic amino acids are of particular interest in this regard.
While there are reports on the use of other heterocyclic carboxylic acids, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, as unnatural β-amino acids in peptide synthesis, there is no documented evidence of this compound being employed for this purpose. For it to function as an amino acid, an amino group would need to be introduced into the molecule. If an amino group were present, the thiazole ring could serve as a rigid scaffold to constrain the peptide backbone, potentially leading to specific secondary structures and improved receptor binding.
Table 2: Comparison of this compound with a Known Unnatural Amino Acid
| Compound | Functional Groups | Potential for Peptide Synthesis |
| This compound | Carboxylic acid, Methoxy | Lacks an amino group for direct incorporation |
| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Carboxylic acid, Amino, Methyl | Demonstrated use as an unnatural β-amino acid |
Environmental Considerations and Green Chemical Aspects of 5 Methoxythiazole 4 Carboxylic Acid
Investigation of Environmental Fate and Degradation Pathways
Detailed information on the specific environmental fate and degradation pathways of 5-Methoxythiazole-4-carboxylic acid is not extensively documented in publicly available literature. However, insights can be drawn from the behavior of related chemical structures, such as thiazole (B1198619) derivatives and methoxylated aromatic compounds.
Thiazole and its derivatives are recognized for their diverse biological activities and are integral to many synthetic compounds. bepls.com The environmental persistence and degradation of such compounds are influenced by factors like their chemical structure, the presence of specific functional groups, and the environmental conditions they are exposed to. For instance, the biodegradation of heterocyclic aromatic compounds is a key mechanism for their removal from contaminated sites. nih.govresearchgate.net
Methoxylated aromatic compounds, which share the methoxy (B1213986) functional group with the subject compound, are widespread in nature, notably as components of lignin. researchgate.net The microbial degradation of these compounds, both aerobically and anaerobically, has been a subject of research. researchgate.netfrontiersin.org Aerobic degradation often involves the removal of the methoxy group, a process that can generate intermediates like formaldehyde. frontiersin.org Anaerobic degradation pathways are also known and are carried out by a diverse range of microorganisms. researchgate.net
The degradation of similar complex molecules, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), has been studied more extensively. researchgate.net These studies reveal that factors like photolysis and microbial action are significant in their environmental breakdown. researchgate.netnih.gov Forced degradation studies on other complex heterocyclic compounds, like daclatasvir (B1663022) which contains an imidazole (B134444) ring, show susceptibility to oxidation and photodegradation in solution. nih.gov
Given these points, it can be inferred that the environmental fate of this compound would likely involve microbial degradation, potentially through pathways that target the thiazole ring and the methoxy group. The stability of the thiazole ring and the biotransformation of the methoxy group would be key factors determining its persistence and the nature of its degradation products. However, without specific studies on this compound, these remain informed extrapolations.
Development of Sustainable Synthesis and Process Optimization for Reduced Environmental Impact
The principles of green chemistry aim to minimize the environmental impact of chemical processes. researchgate.netnih.gov This includes the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to reduce waste and energy consumption. researchgate.net For the synthesis of thiazole derivatives, several green and environmentally benign approaches have been reported. bepls.com
Conventional synthesis methods for thiazoles often rely on hazardous reagents and solvents, leading to significant waste generation. researchgate.netnih.gov In contrast, green synthetic routes explore techniques such as:
Microwave-assisted synthesis: This method can lead to shorter reaction times and higher yields. bepls.com
Ultrasound-assisted synthesis: Another energy-efficient method that can enhance reaction rates. bepls.comnih.gov
Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or deep eutectic solvents. researchgate.netmdpi.com
Green catalysts: Employing reusable and non-toxic catalysts, such as silica-supported tungstosilisic acid or biocatalysts. bepls.comnih.gov
Multi-component reactions: These reactions can improve atom economy by combining multiple starting materials in a single step to form the desired product. researchgate.net
For example, a green protocol for synthesizing trisubstituted thiazoles utilizes microwave irradiation in a green solvent, resulting in high yields and no harmful by-products. bepls.com Another approach for synthesizing thiazolo[5,4-d]thiazoles employed a deep eutectic solvent, offering a safer and more sustainable alternative to traditional harmful solvents like DMF and nitrobenzene. mdpi.com
While specific green synthesis routes for this compound are not detailed in the reviewed literature, the general principles and methodologies applied to other thiazole derivatives are highly relevant. The development of a sustainable synthesis for this specific compound would likely involve adapting these established green techniques. For instance, the synthesis could potentially start from readily available carboxylic acids and employ a triflylpyridinium reagent, a method shown to be effective for other oxazole (B20620) syntheses. nih.gov The goal would be to create a process that is not only efficient in producing this compound but also minimizes its environmental footprint.
Future Perspectives and Identification of Research Gaps for 5 Methoxythiazole 4 Carboxylic Acid
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of polysubstituted thiazoles remains a challenge in organic chemistry, often requiring harsh reaction conditions and resulting in low yields. researchgate.netnih.gov While general methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis, are well-established, their application to specific substitution patterns like that of 5-methoxythiazole-4-carboxylic acid can be inefficient. eurekaselect.com
Future synthetic strategies should focus on the development of methodologies that offer greater control over regioselectivity and functional group tolerance. One promising approach involves the use of milder, more versatile catalysts and reagents. For instance, the application of green chemistry principles, such as microwave-assisted synthesis and the use of eco-friendly solvents, could lead to more efficient and sustainable production methods. nih.gov
A potential synthetic route to this compound and its esters could be extrapolated from the synthesis of related compounds. For example, the synthesis of methyl 2-amino-4-(4-methoxy-2-pyrimidinyl)thiazole-5-carboxylate involves the reaction of a β-oxo ester with an iodinating agent followed by cyclization with thiourea. chemicalbook.com This suggests that a suitably substituted β-ketoester could serve as a precursor for the synthesis of the this compound core.
Unexplored Chemical Reactivity and Novel Derivatization Strategies
The chemical reactivity of this compound is largely unexplored. The interplay between the electron-donating methoxy (B1213986) group at the 5-position and the electron-withdrawing carboxylic acid group at the 4-position is expected to impart unique reactivity to the thiazole ring. The methoxy group is likely to activate the ring towards electrophilic substitution, while also influencing the acidity and reactivity of the carboxylic acid.
Future research should focus on systematically investigating the reactivity of this compound. This includes exploring its susceptibility to electrophilic and nucleophilic aromatic substitution, as well as the reactivity of the methoxy and carboxylic acid functional groups.
The carboxylic acid moiety provides a convenient handle for a wide range of derivatization strategies. Standard coupling reactions can be employed to generate a library of amide and ester derivatives. researchgate.net Novel derivatization reagents and techniques, such as those used for the analysis of biological organic acids, could also be adapted for this purpose, potentially leading to derivatives with enhanced biological activity or improved pharmacokinetic properties. nih.govnih.gov
The development of innovative derivatization strategies could focus on creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This approach has been successful in generating thiazole derivatives with a broad range of biological activities. researchgate.net
Identification of New Molecular Targets and Therapeutic Applications (based on mechanistic understanding)
Thiazole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfabad.org.tr However, the specific molecular targets of this compound and its derivatives remain to be identified.
A crucial research gap is the systematic biological screening of this compound and its derivatives against a diverse panel of molecular targets. Based on the activities of other methoxy-substituted and carboxyl-functionalized aromatic compounds, several potential therapeutic areas can be envisioned. For instance, many methoxy-containing compounds exhibit anticancer properties, suggesting that derivatives of this compound could be investigated as potential anticancer agents. nih.gov
Furthermore, the structural similarity to other biologically active thiazole carboxylic acids suggests potential applications as inhibitors of enzymes such as xanthine (B1682287) oxidase or as modulators of opioid receptors. nih.govresearchgate.net The anti-inflammatory and antimicrobial potential of thiazole derivatives also warrants investigation for this specific compound. researchgate.net
A mechanistic understanding of the structure-activity relationship (SAR) will be crucial for the rational design of more potent and selective analogs. This will involve correlating the structural features of the derivatives with their biological activity to identify key pharmacophoric elements.
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry offers powerful tools for accelerating the drug discovery process. In the context of this compound, advanced computational approaches can be employed for predictive modeling and the rational design of new derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop models that correlate the structural properties of thiazole derivatives with their biological activities. nih.govnih.govresearchgate.netresearchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular docking simulations can be employed to predict the binding modes of this compound and its derivatives to potential protein targets. This can help in identifying potential molecular targets and in understanding the key interactions that govern binding affinity and selectivity.
Pharmacophore modeling can be used to identify the essential structural features required for biological activity. This information can then be used to design new molecules with improved potency and selectivity. The combination of these computational approaches can provide valuable insights into the therapeutic potential of this class of compounds and guide the design of future drug candidates.
Challenges and Opportunities in the Field of Methoxythiazole Chemistry and its Derivatives
The field of methoxythiazole chemistry, and specifically the study of this compound, presents both significant challenges and exciting opportunities.
Challenges:
Synthesis: The development of efficient and selective synthetic routes to polysubstituted thiazoles remains a key challenge. researchgate.net
Lack of Data: There is a significant lack of experimental data on the physicochemical properties, chemical reactivity, and biological activity of this compound.
Target Identification: Identifying the specific molecular targets of this compound and its derivatives will require extensive biological screening and mechanistic studies.
Opportunities:
Novel Scaffolds: this compound represents a novel and underexplored chemical scaffold with the potential for unique biological activities.
Medicinal Chemistry: The functional groups on this molecule provide ample opportunities for derivatization and the development of new therapeutic agents. researchgate.netresearchgate.net
Interdisciplinary Research: The study of this compound offers opportunities for collaboration between synthetic chemists, medicinal chemists, biologists, and computational scientists.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methoxythiazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Thiazole derivatives are commonly synthesized via cyclocondensation or coupling reactions. For example, thiazole-4-carboxylic acid derivatives can be prepared by reacting cysteine analogs with nitriles in methanol under controlled pH (e.g., pH 6.4 phosphate buffer) . Optimization may involve adjusting temperature, solvent polarity, or coupling agents like EDCI/HOBt for amide bond formation. Oxidation steps (e.g., using BrCCl₃/DBU) can convert dihydrothiazoles to thiazoles .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis or NMR .
Q. How can structural characterization of this compound be performed to ensure compound integrity?
- Techniques :
- X-ray crystallography for unambiguous confirmation of molecular geometry (e.g., bond angles, torsion angles) .
- Spectroscopy : Use -NMR and -NMR to verify substituent positions and methoxy/thiazole ring integration. IR spectroscopy can confirm carboxylic acid and methoxy functional groups .
- Mass spectrometry for molecular weight validation .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Precautions :
- Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- Store in airtight containers away from light and moisture to prevent degradation .
- In case of exposure, rinse affected areas with water and seek medical attention .
Advanced Research Questions
Q. What mechanistic insights explain the oxidative dehydrogenation of dihydrothiazole intermediates to thiazoles?
- Mechanism : The oxidation of dihydrothiazoles (e.g., 4a-4b in related compounds) using BrCCl₃/DBU proceeds via radical intermediates or halogen-mediated dehydrogenation. Computational studies (DFT) can model transition states to confirm the energy barriers of these pathways .
- Experimental validation : Use kinetic isotope effects or trapping experiments to identify reactive intermediates .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- Approach :
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with control compounds .
- Structure-Activity Relationship (SAR) : Modify the methoxy or carboxylic acid groups and assess changes in bioactivity. For example, esterification of the carboxylic acid may enhance membrane permeability .
- Target identification : Use molecular docking to predict interactions with enzymes like cyclooxygenase or kinases .
Q. What computational strategies are effective for modeling the electronic properties of this compound?
- Methods :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular dynamics simulations : Study solvation effects in aqueous or organic solvents to guide solubility predictions .
Data Contradictions and Resolutions
- Synthetic routes : uses cysteine-based cyclization, while employs oxazole ester intermediates. Researchers should compare yields and scalability for route selection .
- Safety data : Some sources (e.g., ) highlight inhalation risks (H333), whereas others emphasize skin contact (H313). Adopt the most stringent precautions across all guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
